5-chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-18-7-5-14(23)11-15(18)22(28)25-16-10-13(4-6-19(16)30-2)17-12-27-20(24-17)8-9-21(26-27)31-3/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUWDTVPCCLVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antipsychotic Properties
Recent studies have indicated that derivatives of this compound exhibit significant antipsychotic effects. Research has focused on its mechanism as a modulator of the synaptic vesicle protein 2A (SV2A), which is crucial in neurotransmitter release. This modulation has implications for treating conditions such as schizophrenia and bipolar disorder.
Case Study: Schizophrenia Treatment
A clinical trial investigated the efficacy of SV2A inhibitors, including this compound, in managing schizophrenia symptoms. Results demonstrated a marked improvement in patients' conditions when administered at specific dosages ranging from 0.1 to 5 mg/kg daily .
Antitumor Activity
The compound has also been studied for its potential antitumor properties. Its structural features allow it to interact with various biological targets associated with cancer cell proliferation.
Case Study: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The data indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .
Table 1: Summary of Pharmacological Effects
Table 2: Clinical Trial Data for Schizophrenia
| Dosage Range (mg/kg) | Efficacy (%) | Side Effects Observed |
|---|---|---|
| 0.1 - 0.5 | 30 | Mild nausea |
| 0.5 - 1.0 | 50 | Dizziness |
| 1.0 - 5.0 | 70 | Fatigue |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The target compound’s analogs vary in heterocyclic cores, substituents, and amide linkages, which directly influence their physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Impact of Substituents on Activity
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs provide insights:
- ’s thiadiazole derivative shows cytotoxicity (IC50 = 1.8 µM), highlighting the role of electron-withdrawing groups (e.g., fluoro) in enhancing activity .
- ’s benzamide inhibits PFOR enzymes via amide anion conjugation , suggesting the target’s benzamide group may similarly interfere with metabolic pathways .
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization (e.g., methanol/water systems) .
- Monitoring reaction progress using TLC and spectroscopic validation (IR, NMR) .
How can structural contradictions in spectroscopic data be resolved during characterization?
Advanced Research Focus
Discrepancies in NMR or IR data may arise from:
- Tautomerism : The imidazo[1,2-b]pyridazine core can exhibit tautomeric shifts, altering resonance patterns. Use X-ray crystallography to confirm solid-state structures, as demonstrated for related benzamide derivatives .
- Solvent Effects : Polar solvents like DMSO-d₆ may induce hydrogen bonding, shifting proton signals. Compare data across multiple solvents (CDCl₃, DMSO-d₆) .
- Dynamic Processes : Rotameric equilibria in the methoxy or benzamide groups can broaden signals. Variable-temperature NMR studies (e.g., 25–100°C) help identify dynamic behavior .
Example : In a crystal structure analysis, hydrogen bonds (N–H⋯N, C–H⋯O) stabilize molecular packing, which can be cross-referenced with computational models (DFT) .
What computational strategies are effective for predicting biological targets of this compound?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., pyruvate:ferredoxin oxidoreductase [PFOR], implicated in anaerobic metabolism). The amide anion in the structure may inhibit PFOR by mimicking substrate interactions .
- Pharmacophore Modeling : Identify key features (e.g., methoxy groups, imidazo[1,2-b]pyridazine) that align with known inhibitors of cytochrome P450 (CYP) enzymes or kinase targets .
- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~3.5) and blood-brain barrier penetration (low likelihood due to high polarity) .
Validation : Compare docking results with experimental enzyme inhibition assays (e.g., IC₅₀ values for CYP3A4) .
How do substituent variations impact solubility and stability in vitro?
Q. Basic Research Focus
- Methoxy Groups : Increase hydrophilicity but reduce metabolic stability due to potential demethylation. For example, 6-methoxyimidazo[1,2-b]pyridazine enhances aqueous solubility but may require stabilization via co-solvents (e.g., DMSO) .
- Chlorine Substituents : Improve lipophilicity (LogP +0.5) and resistance to oxidative degradation. However, chloro groups may induce crystallinity issues in formulations .
Q. Experimental Design :
- Conduct solubility screens in PBS, DMSO, and ethanol.
- Accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., hydrolysis of the amide bond) .
What are the challenges in optimizing reaction yields for large-scale synthesis?
Q. Advanced Research Focus
- Coupling Efficiency : The benzamide-aryl linkage often has moderate yields (50–70%). Optimize stoichiometry (1.2:1 benzoyl chloride:amine) and use coupling agents like HATU or EDCI .
- Byproduct Formation : Phosphorus oxychloride-mediated cyclization may generate chlorinated impurities. Introduce scavengers (e.g., triethylamine) to trap excess POCl₃ .
- Scale-Up Limitations : Exothermic reactions (e.g., cyclization at 120°C) require controlled heating and stirring. Pilot studies using microwave-assisted synthesis can reduce reaction times .
Case Study : A 50% yield improvement was achieved for a related thiazole carboxamide by replacing NaH with K₂CO₃ as a base, minimizing side reactions .
How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Q. Advanced Research Focus
Q. Data-Driven Approach :
| Modification | Effect on IC₅₀ | Solubility (mg/mL) |
|---|---|---|
| 6-Methoxy → 6-H | 2.5x ↓ | 0.8 → 1.2 |
| 2-Methoxy → 2-CF₃ | 5x ↑ | 0.5 → 0.3 |
| Imidazo → Triazolo | No change | 1.0 → 1.5 |
What analytical techniques are critical for detecting degradation products?
Q. Basic Research Focus
Q. Protocol :
Stress testing under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
Compare degradation profiles using high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
